N-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

N-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-48-9) is a synthetic small-molecule indol-3-yl-glyoxylamide with the molecular formula C₁₈H₁₅BrN₂O₂ and a molecular weight of 371.2 g/mol. The compound belongs to the 1H-indol-3-yl-2-oxoacetamide class, which has been disclosed in patents as possessing potent anticancer, cytotoxic, and anti-angiogenic activity via inhibition of tubulin polymerization and other mechanisms.

Molecular Formula C18H15BrN2O2
Molecular Weight 371.234
CAS No. 862831-48-9
Cat. No. B2697042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
CAS862831-48-9
Molecular FormulaC18H15BrN2O2
Molecular Weight371.234
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C18H15BrN2O2/c1-11-16(14-8-3-4-9-15(14)21(11)2)17(22)18(23)20-13-7-5-6-12(19)10-13/h3-10H,1-2H3,(H,20,23)
InChIKeyNXOHOSZBWMTJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS 862831-48-9: Procurement-Relevant Physicochemical and Scaffold Profile


N-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-48-9) is a synthetic small-molecule indol-3-yl-glyoxylamide with the molecular formula C₁₈H₁₅BrN₂O₂ and a molecular weight of 371.2 g/mol . The compound belongs to the 1H-indol-3-yl-2-oxoacetamide class, which has been disclosed in patents as possessing potent anticancer, cytotoxic, and anti-angiogenic activity via inhibition of tubulin polymerization and other mechanisms [1]. Its structure features a 1,2-dimethylindole core linked through a 2-oxoacetamide bridge to a 3-bromophenyl ring, a substitution pattern that distinguishes it from other halogenated or N-heterocyclic analogs within this patent class.

Why Generic N-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide Substitution Is Not Advisable: Evidence Gap Alert


Within the indol-3-yl-2-oxoacetamide class, even minor modifications to the N-aryl substituent or the indole N1/C2 alkylation pattern can drastically alter cytotoxic potency, tubulin polymerization inhibitory activity, and oral bioavailability [1]. The 3-bromophenyl moiety and specific 1,2-dimethylindole substitution of this compound are predicted to confer unique steric and electronic properties that are not replicated by the 4-bromophenyl, 4-chlorophenyl, or N-heterocyclic analogs exemplified in the foundational patents [1]. However, publicly available primary literature does not yet contain head-to-head quantitative comparative data for this specific compound against its closest analogs. Therefore, any generic substitution without experimental verification carries substantial risk of altered pharmacological and physicochemical performance.

N-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: Quantitative Differentiation Evidence


Molecular Weight Differentiation from 4-Bromophenyl and Des-Methyl Indole Analogs

The target compound possesses a molecular weight of 371.2 g/mol . This differentiates it from the unsubstituted indole analog N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 862813-27-2) which has a molecular weight of 357.16 g/mol, and from the 4-bromophenyl regioisomer N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 339111-11-4) which also has a lower molecular weight . The added methyl groups increase lipophilicity and steric bulk, which can influence membrane permeability and target binding.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Predicted LogP Differentiation Supporting Unique Lipophilicity Profile

The predicted LogP for the target compound is expected to be higher than that of the des-methyl analog N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide due to the presence of two additional methyl groups on the indole core. While experimentally measured LogP values are not publicly available, computational estimates indicate a LogP increase of approximately 0.8–1.2 log units, which correlates with enhanced membrane permeability but also potentially higher metabolic clearance and altered solubility [1]. This trend is consistent with SAR observed for indol-3-yl-glyoxylamide tubulin inhibitors.

ADME Lipophilicity Drug Design

Regioisomeric Bromine Substitution: 3-Bromophenyl vs. 4-Bromophenyl Differentiation

The target compound incorporates a 3-bromophenyl substituent, whereas the exemplified bromophenyl analog in US6903104B2 is the 4-bromophenyl variant [1]. In related indole-3-glyoxylamide series, the position of halogen substitution on the N-aryl ring has been shown to significantly modulate cytotoxic potency; for instance, 3-substituted phenyl analogs can exhibit different tubulin binding kinetics and cellular activity profiles compared to 4-substituted counterparts. Direct comparative IC₅₀ data for this specific compound pair are not publicly available, but the regioisomeric difference represents a distinct chemical entity requiring independent biological evaluation.

Structure-Activity Relationship Halogen Bonding Selectivity

N-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: Recommended Research and Industrial Application Scenarios


Prospective Anticancer Lead Optimization Requiring Unique Halogenated Indole Scaffolds

The compound serves as a differentiated starting point for medicinal chemistry programs targeting tubulin polymerization or angiogenesis inhibition. Its 3-bromophenyl and 1,2-dimethylindole substitution pattern is structurally distinct from the 4-halophenyl and N-heterocyclic analogs described in the core patent family [1]. Research groups seeking to explore SAR around meta-halogenated N-aryl indole-3-glyoxylamides would prioritize this compound over the 4-bromo or des-methyl variants.

Physicochemical Profiling and Formulation Development for Oral Bioavailability Enhancement

Given the anticipated higher lipophilicity relative to des-methyl indole analogs, this compound may serve as a tool molecule for studying the impact of indole N1/C2 methylation on oral absorption and formulation requirements. The oral formulation patents within the indol-3-yl-2-oxoacetamide family highlight the criticality of compound-specific solubility and permeability optimization [1].

Chemical Probe for Bromine-Mediated Halogen Bonding Interactions

The 3-bromophenyl group provides a well-defined halogen bonding vector that is geometrically and electronically distinct from the 4-bromophenyl regioisomer. This compound can be used as a chemical probe in structural biology or biophysical assays to interrogate halogen bonding preferences in target protein binding sites.

Quote Request

Request a Quote for N-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.